molecular formula C26H26N6O10S2 B1143335 Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 1571-36-4

Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No. B1143335
CAS RN: 1571-36-4
M. Wt: 646.65
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar diazenyl benzenesulfonate derivatives involves diazotization of sulfonamide derivatives followed by coupling with naphthol in an alkaline medium. Cyclization with cinnamic acid in the presence of a basic catalyst can afford novel compounds, and reactions with α‐cyanocinnamonitriles yield phenyl-4H-benzo[h]chromenes. Synthesis routes emphasize the flexibility and reactivity of diazenyl sulfonamides, indicating a complex multistep process for achieving desired structural configurations (El-Gaby et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds formed from diazo-dye precursors can exhibit proton transfer versus nontransfer in reactions with strong organic acids, leading to different salt forms. For example, studies on aniline yellow and its reactions demonstrate the significance of the diazenyl group's protonation in defining the overall structure and properties of the resulting compounds (Smith et al., 2009).

Chemical Reactions and Properties

Chemical reactions of diazenyl sulfonate compounds involve nucleophilic substitution, oxidation, and cyclization processes. These reactions lead to the formation of various functionalized structures, showcasing the compound's reactivity towards forming complex molecular architectures with potential applications in material science and pharmacology (Yogi et al., 1987).

Physical Properties Analysis

The physical properties of diazenyl benzenesulfonate compounds, such as solubility, thermal stability, and phase behavior, are crucial for their application in different domains. Studies indicate that these compounds exhibit good solubility in various organic solvents and have significant thermal stability, making them suitable for industrial applications (Saha et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, proton exchange, and catalytic activity, highlight the utility of diazenyl benzenesulfonate compounds in catalysis and as intermediates in organic synthesis. For example, Co(II) complexes of similar sulfonamide derivatives have been explored for their hydrolysis activity on nerve agent-like compounds, showcasing the potential for environmental remediation applications (Hanafy et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of derivatives containing the sulfonamide moiety, leading to the development of compounds with potential antimicrobial activities. This includes the preparation of benzenesulfonamides through diazotization and coupling reactions, demonstrating the chemical versatility and potential biological significance of these compounds (El-Gaby et al., 2018).

Photochromic Performance

  • The photochromic performance of hyperbranched azo polyurethanes synthesized using diazenylbenzenesulfonic acid has been evaluated. This research highlights the potential of such compounds in developing materials that change color in response to light, which could have applications in smart windows and optical storage devices (Feng Zong-cai et al., 2013).

Dyeing Applications

  • Novel acid dyes with coumarin moieties have been synthesized for dyeing wool and silk fabrics, showing good light fastness and color depth. This suggests the utility of these diazenyl sulfonate compounds in the textile industry for producing vibrant and durable colors (Bashandy et al., 2016).

Photocatalytic Decolorization

  • The photocatalytic decolorization of water-soluble azo-azomethine dyes, including the target compound, under solar light and UV irradiation, has been reviewed. The research investigates the efficiency of nanophotocatalysts like TiO2 and ZnO in the decolorization process, offering insights into environmental remediation techniques (Khanmohammadi & Rezaeian, 2015).

Antimicrobial and Antitumor Agents

  • A study reports on the synthesis, characterization, and antimicrobial assessment of azo-sulfa conjugated chromene moieties. These compounds were evaluated as potent class I histone deacetylase inhibitors and antitumor agents, highlighting their potential in medicinal chemistry for treating cancer and infections (Okasha et al., 2019).

properties

IUPAC Name

diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O10S2.2H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);2*1H3/b2-1+,29-27?,30-28?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVLOQLIWTZBDD-ZFEDVODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

CAS RN

1571-36-4
Record name Diammonium 4,4'-bis[(3,4-dihydroxyphenyl)azo]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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